

H-CHG-OME HCL: A Comprehensive Technical Review

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Compound of Interest

Compound Name: **H-CHG-OME HCL**

Cat. No.: **B170248**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-CHG-OME HCL, chemically known as L-Cyclohexylglycine methyl ester hydrochloride or (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative. It is recognized as a valuable building block in medicinal chemistry and pharmaceutical development.^[1] This technical guide provides a detailed overview of the available scientific literature on **H-CHG-OME HCL**, focusing on its chemical properties, synthesis, and potential biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

H-CHG-OME HCL is a white to off-white crystalline solid. It exhibits solubility in water and various organic solvents, a property that is enhanced by its hydrochloride salt form, which also contributes to its stability.^[2]

Property	Value	Source
CAS Number	14328-63-3	[2]
Molecular Formula	C9H18CINO2	[2]
Molecular Weight	207.70 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Solubility	Soluble in water and organic solvents	[2]

Synthesis of H-CHG-OME HCL

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides, including **H-CHG-OME HCL**, involves the esterification of the corresponding amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is noted for its mild reaction conditions, simple workup, and good to excellent yields.[\[3\]](#)

Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochlorides[3]

- Reaction Setup: To a round-bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly with magnetic stirring.
- Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Note: This is a general procedure and may require optimization for the specific synthesis of **H-CHG-OME HCL**.

Another significant application of L-Cyclohexylglycine methyl ester is as a key intermediate in the synthesis of the antiviral drug Telaprevir.[\[1\]](#)[\[4\]](#) The detailed synthetic procedures used in this context can be a valuable source for a specific synthesis protocol for **H-CHG-OME HCL**.

Potential Biological Activities and Applications

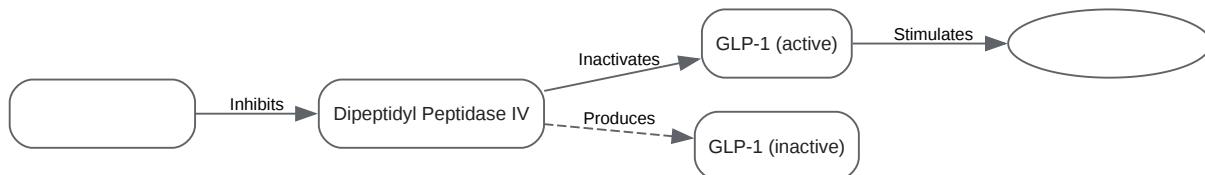
While specific biological data for **H-CHG-OME HCL** is limited in the public domain, the literature on structurally related compounds suggests several potential areas of therapeutic interest. These include roles as an anti-inflammatory, analgesic, and neuroprotective agent. Furthermore, its utility as a building block in drug discovery is well-established.[\[1\]](#)[\[5\]](#)

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Analogs of **H-CHG-OME HCL**, specifically 4-amino cyclohexylglycine derivatives, have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[\[6\]](#) DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.

- **Assay Principle:** The assay is based on a luminescent signal generated from a DPP-IV-sensitive substrate (Gly-Pro-aminoluciferin) upon reaction with DPPs and luciferase.
- **Procedure:**
 - Prepare a standard curve using recombinant DPP-IV.
 - In a 96-well plate, add the biological sample (e.g., plasma, cell lysate) and the test compound (**H-CHG-OME HCL** at various concentrations).
 - To distinguish DPP-IV activity from other DPPs, a parallel set of samples containing a specific DPP-IV inhibitor (e.g., K579) should be run.
 - Add the Gly-Pro-aminoluciferin substrate and luciferase.
 - Measure the luminescence using a luminometer.
 - Calculate the percentage of DPP-IV inhibition by the test compound.

The potential for **H-CHG-OME HCL** to act as a DPP-IV inhibitor warrants further investigation and could open avenues for its development in metabolic diseases.

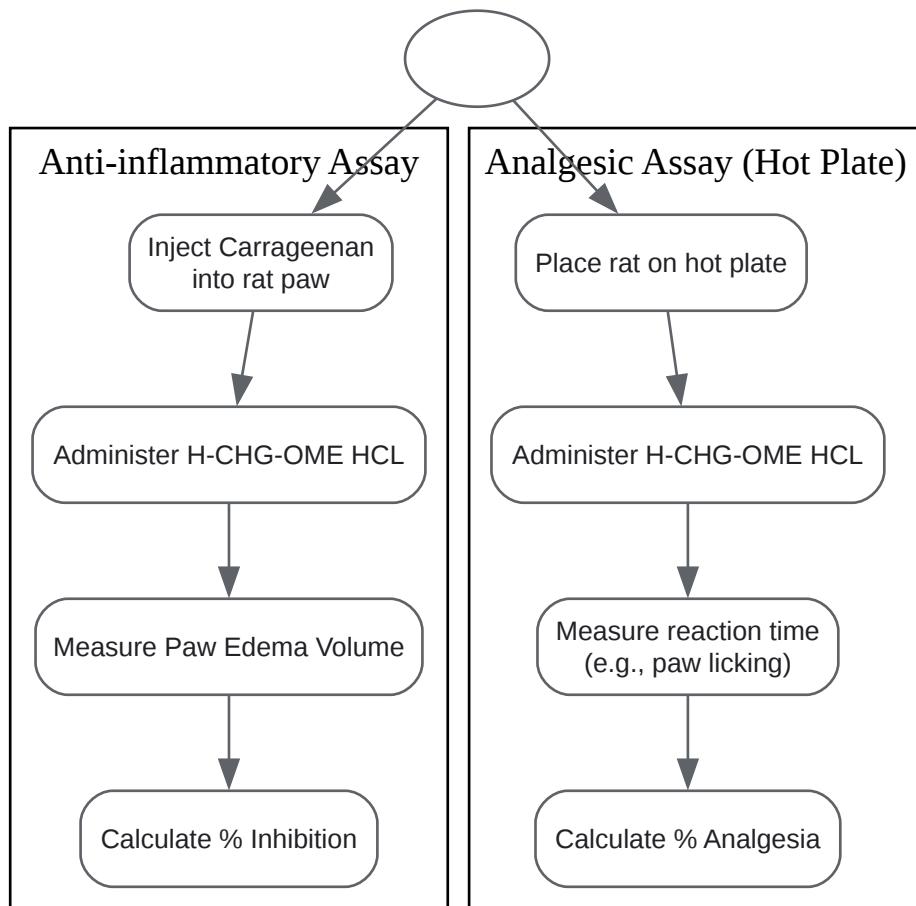


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Caption: Potential mechanism of **H-CHG-OME HCL** as a DPP-IV inhibitor.

Anti-inflammatory and Analgesic Potential

Several studies have reported the anti-inflammatory and analgesic properties of various amino acids and their derivatives.^[7] While direct evidence for **H-CHG-OME HCL** is not available, its structural similarity to other bioactive amino acid esters suggests it may possess similar activities. Standard assays to evaluate these properties include the carrageenan-induced paw edema model for inflammation and the hot plate or tail-flick tests for analgesia.

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Caption: Workflow for screening the anti-inflammatory and analgesic activity of **H-CHG-OME HCL**.

Neuroprotective Effects

Amino acid derivatives have been investigated for their neuroprotective potential.^[8] The cyclohexyl moiety in **H-CHG-OME HCL** may confer specific properties that could be beneficial in models of neuronal injury. A common *in vitro* assay to assess neuroprotection is to evaluate the compound's ability to prevent glutamate-induced neuronal death in primary cerebellar neuron cultures.

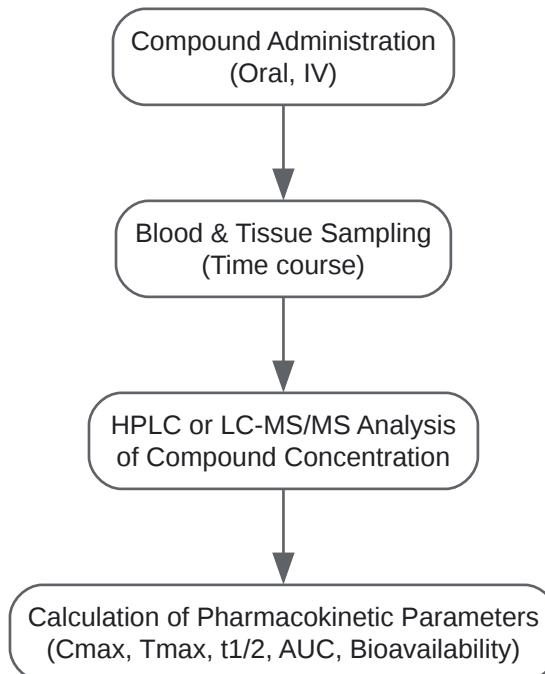
- Cell Culture: Culture primary cerebellar neurons from neonatal rats.
- Compound Treatment: Treat the neuronal cultures with varying concentrations of **H-CHG-OME HCL**.

- Induction of Excitotoxicity: After a pre-incubation period, expose the neurons to a toxic concentration of glutamate.
- Assessment of Neuronal Viability: After 24 hours, assess neuronal viability using methods such as the MTT assay or by counting surviving neurons.
- Data Analysis: Calculate the percentage of neuroprotection conferred by **H-CHG-OME HCL** compared to untreated, glutamate-exposed controls.

Pharmacokinetics

To date, there are no published pharmacokinetic studies specifically on **H-CHG-OME HCL**. However, studies on other amino acid derivatives in rats provide a framework for how such an investigation could be designed.^{[9][10]} A typical study would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time to determine key pharmacokinetic parameters.

Logical Relationship: Pharmacokinetic Study Design



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Caption: Logical workflow for a pharmacokinetic study of **H-CHG-OME HCL**.

Conclusion

H-CHG-OME HCL is a promising chemical entity with established utility as a synthetic intermediate and potential for a range of biological activities. The current literature points towards DPP-IV inhibition, anti-inflammatory, analgesic, and neuroprotective effects as areas for further investigation. The experimental protocols and workflows provided in this guide are intended to serve as a foundation for researchers to design and conduct studies to further elucidate the pharmacological profile of **H-CHG-OME HCL**. The lack of specific quantitative data highlights the need for dedicated research to fully characterize this compound and unlock its therapeutic potential.

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